Methyl 3-ethyl-4-(hydroxymethyl)benzoate

Description

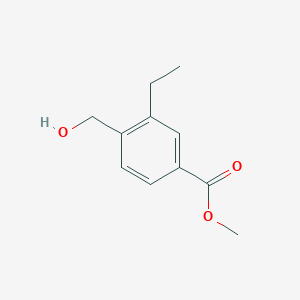

Methyl 3-ethyl-4-(hydroxymethyl)benzoate is a benzoic acid derivative featuring a methyl ester at the 1-position, an ethyl group at the 3-position, and a hydroxymethyl group at the 4-position of the benzene ring. This substitution pattern confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxymethyl group and moderate lipophilicity from the ethyl substituent.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 3-ethyl-4-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C11H14O3/c1-3-8-6-9(11(13)14-2)4-5-10(8)7-12/h4-6,12H,3,7H2,1-2H3 |

InChI Key |

XLSMSBVHYLJREP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethyl-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethyl-4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-ethyl-4-carboxybenzoic acid.

Reduction: 3-ethyl-4-(hydroxymethyl)benzyl alcohol.

Substitution: 3-ethyl-4-(hydroxymethyl)-2-nitrobenzoate (nitration product).

Scientific Research Applications

Methyl 3-ethyl-4-(hydroxymethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of drug candidates targeting specific molecular pathways.

Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 3-ethyl-4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Solubility: The hydroxymethyl group in Methyl 3-ethyl-4-(hydroxymethyl)benzoate enhances water solubility compared to non-polar analogs like methyl 3-allyl-4-hydroxybenzoate . However, the ethyl group slightly offsets this by increasing lipophilicity.

- Melting Point : Compounds with hydroxyl or hydroxymethyl groups (e.g., Methyl 4-(hydroxymethyl)benzoate, MP ~70°C) generally exhibit higher melting points than those with alkyl chains due to hydrogen bonding .

- Spectral Data :

Biological Activity

Methyl 3-ethyl-4-(hydroxymethyl)benzoate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing available data from diverse sources, including chemical properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. The compound features an ethyl group at the 3-position and a hydroxymethyl group at the 4-position of the benzoate ring, which contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | XLSMSBVHYLJREP-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study assessing its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones, suggesting its potential as a natural preservative in food and cosmetic formulations .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro studies revealed that it can significantly reduce the production of pro-inflammatory cytokines in human cell lines, indicating potential therapeutic applications in treating inflammatory diseases .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. The hydroxymethyl group enhances hydrogen bonding capabilities, increasing binding affinity to enzymes or receptors involved in inflammatory pathways. This interaction may inhibit enzyme activity, leading to decreased inflammation and microbial growth .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of various benzoate derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 0.5% .

- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a marked decrease in inflammatory markers compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.